![molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9](/img/structure/B2953296.png)

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

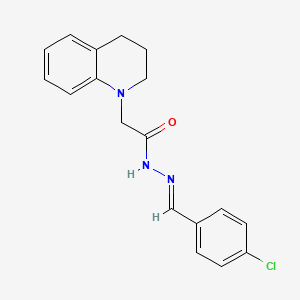

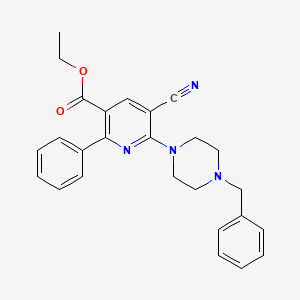

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide: is an organic zinc compound with the chemical formula C10H18INO2Zn . It is a white solid with good solubility in various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is widely used in organic synthesis, particularly as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .

Wirkmechanismus

Target of Action

It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .

Result of Action

The result of the action of this compound is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is generally synthesized by reacting zinc iodide (ZnI2) with [1-(tert-butoxycarbonyl)piperidin-4-yl] magnesium halide, such as magnesium bromide or magnesium chloride . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Analyse Chemischer Reaktionen

Types of Reactions: [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc iodide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aromatic compounds, organometallic complexes, and other organic molecules .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions .

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of various organic compounds, including those used in materials science and polymer chemistry .

Vergleich Mit ähnlichen Verbindungen

- [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium bromide

- [1-(tert-Butoxycarbonyl)piperidin-4-yl]magnesium chloride

Comparison: Compared to its magnesium counterparts, [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide offers unique advantages in terms of reactivity and selectivity in certain reactions . The zinc compound is often preferred in cross-coupling reactions due to its ability to form more stable intermediates and its compatibility with a wider range of reaction conditions .

Eigenschaften

IUPAC Name |

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNCCLSRLFJHAM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2953214.png)

![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)

![3-(4-CHLOROBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE](/img/structure/B2953219.png)

![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)

![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)

![3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid](/img/structure/B2953230.png)

![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2953233.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2953234.png)

![1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2953235.png)